tert-Butyl 1-nicotinoylpiperidin-4-ylcarbamate
Description
tert-Butyl 1-nicotinoylpiperidin-4-ylcarbamate is a carbamate derivative featuring a piperidine ring substituted with a nicotinoyl (pyridine-3-carbonyl) group at the 1-position and a tert-butoxycarbonyl (Boc) carbamate at the 4-position. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their roles as intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors, receptor modulators, and protease inhibitors. The Boc group serves as a protective moiety for the amine functionality, enabling selective reactivity during multi-step syntheses.
Properties
IUPAC Name |
tert-butyl N-[1-(pyridine-3-carbonyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)18-13-6-9-19(10-7-13)14(20)12-5-4-8-17-11-12/h4-5,8,11,13H,6-7,9-10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGQGJIRWFWWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701132132 | |
| Record name | Carbamic acid, N-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286273-90-2 | |
| Record name | Carbamic acid, N-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286273-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial Production Methods: Industrial production methods for tert-Butyl 1-nicotinoylpiperidin-4-ylcarbamate may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-nicotinoylpiperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
tert-Butyl 1-nicotinoylpiperidin-4-ylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 1-nicotinoylpiperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating inflammatory and immune responses .
Comparison with Similar Compounds
Key Observations :
- Nicotinoyl vs. Acetyl: The nicotinoyl group introduces aromaticity and hydrogen-bonding capacity via the pyridine nitrogen, unlike the non-aromatic acetyl group. This may enhance binding affinity in drug-receptor interactions .
- Halogen vs.
- Cyano vs. Pyrimidine: The 4-cyanopyridin-2-yl group () provides a polarizable nitrile for targeted interactions, whereas the pyrimidin-2-yl substituent () contributes to planar geometry and π-π stacking.
Biological Activity
Tert-butyl 1-nicotinoylpiperidin-4-ylcarbamate (CAS No. 73874-95-0) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, neuroprotective effects, and other relevant pharmacological actions.
- Molecular Formula : C₁₀H₁₈N₂O₂
- Molecular Weight : 198.26 g/mol
- Structural Characteristics : The compound features a piperidine ring substituted with a tert-butyl group and a nicotinoyl moiety, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties , particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL | Strong bactericidal activity |
| Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL | Strong bactericidal activity |
| Staphylococcus epidermidis | Low concentrations effective | Biofilm-forming strains |
| Gram-negative bacteria (E. coli) | No activity | Not effective |
The compound demonstrated significant efficacy against drug-resistant strains, comparable to last-resort antibiotics like vancomycin and linezolid, while showing no activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .
Neuroprotective Effects
In addition to its antimicrobial properties, this compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases.
Case Study: Amyloid Beta-Induced Neurotoxicity
A study examined the compound's ability to protect astrocytes from amyloid beta (Aβ) toxicity, a hallmark of Alzheimer's disease:
- Experimental Design : Astrocyte cultures were treated with Aβ followed by treatment with the compound.
- Results :
- The compound improved cell viability in astrocytes exposed to Aβ, with a significant reduction in TNF-α levels.
- In vitro results indicated an increase in astrocyte viability from 43.78% (Aβ alone) to 62.98% when treated with this compound.
This suggests potential therapeutic applications in mitigating neuroinflammation and oxidative stress associated with neurodegenerative conditions .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate that this compound is likely to have good gastrointestinal absorption and can cross the blood-brain barrier, making it a candidate for central nervous system-targeted therapies.
Safety Assessments:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
